1-(2,5-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione
Description
1-(2,5-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione is a β-diketone derivative characterized by a trifluoromethyl group and a 2,5-dimethylphenyl substituent. These compounds are synthesized via Claisen condensation between substituted acetophenones and ethyl trifluoroacetate, often using bases like K₂CO₃ or NaOMe . They serve as ligands in coordination chemistry and intermediates in organic synthesis, particularly in materials science and pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-7-3-4-8(2)9(5-7)10(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEXHYOSWDVZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655691 | |
| Record name | 1-(2,5-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94856-19-6 | |
| Record name | 1-(2,5-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The core synthesis involves a base-mediated Claisen condensation between 2,5-dimethylacetophenone and ethyl trifluoroacetate (ETFA). The reaction proceeds via enolate formation, followed by nucleophilic attack on ETFA and elimination of ethanol.
General Reaction Scheme:
Optimized Protocol (Adapted from EP1377289A2 and KR20110001415A)
Key Observations:
-
Solvent Choice: Methanol enhances reaction rate but may require longer reflux times compared to toluene.
-
Base Stoichiometry: Excess base (>1.2 equiv) leads to side products via over-enolization.
-
Purification: Crude product is often sufficiently pure for downstream reactions, but recrystallization (e.g., hexane/CH₂Cl₂) improves purity to >95%.
Friedel-Crafts Acylation Approach
Methodology
For substrates with steric hindrance, Friedel-Crafts acylation using AlCl₃ or BF₃·Et₂O is employed. This method is less common but viable for electron-rich aryl rings.
Reaction Steps:
-
Thiochloride Formation: React 4,4,4-trifluoro-3-oxobutanoic acid with thionyl chloride.
-
Acylation: Treat the thiochloride with 2,5-dimethylbenzene in the presence of AlCl₃.
Typical Conditions:
Limitations
-
Requires anhydrous conditions to prevent hydrolysis.
-
Lower yields compared to Claisen condensation due to competing side reactions (e.g., polyacylation).
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Recent adaptations use microwave irradiation to reduce reaction times:
Continuous Flow Systems
Patents describe flow chemistry setups for scalable production:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Claisen Condensation | 85–94 | 95–99 | High | Moderate |
| Friedel-Crafts | 70–78 | 90–95 | Moderate | Low |
| Microwave | 88 | 97 | Low | High |
| Continuous Flow | >99 | 98 | High | High |
Trade-offs:
-
Claisen condensation balances yield and scalability but requires prolonged reflux.
-
Continuous flow systems offer superior efficiency but demand specialized equipment.
Challenges and Optimization Strategies
Common Impurities
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of 1-(2,5-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione (inferred) with similar compounds:
*Calculated molecular weight.
Key Observations:
- Lipophilicity (logP): The 4-methylphenyl derivative (logP 2.9) exhibits higher lipophilicity than the bromophenyl analogue (logP 2.64), likely due to reduced polarity from the methyl group.
- Electron-Withdrawing Substituents: Bromo and chloro groups enhance electrophilicity at the diketone moiety, making these derivatives more reactive in metal coordination (e.g., Cu²⁺ and Co²⁺ complexes) .
Biological Activity
1-(2,5-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 94856-19-6) is an organic compound notable for its trifluoromethyl group and potential biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₂H₁₁F₃O₂
- Molecular Weight : 244.21 g/mol
- Structure : The compound features a butane-1,3-dione backbone with a dimethylphenyl substituent and a trifluoromethyl group.
The biological activity of this compound is primarily attributed to its lipophilicity due to the trifluoromethyl group. This property enhances its ability to penetrate biological membranes and interact with various molecular targets within cells. The compound may inhibit specific enzymes or receptors involved in cellular pathways, leading to potential therapeutic effects.
Biological Activities
Research has indicated several areas where this compound exhibits biological activity:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy against bacteria and fungi.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity. It has been noted that diketones can influence cancer cell proliferation and apoptosis pathways. For instance, related compounds have demonstrated the ability to induce cell death in various cancer cell lines by disrupting metabolic processes.
Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for certain enzymes. The interaction with enzymes such as acetylcholinesterase (AChE) has been studied in related diketones, suggesting potential neuroprotective effects through modulation of neurotransmitter levels.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(2-Methylphenyl)-4,4-difluorobutane-1,3-dione | Lacks trifluoromethyl group | Moderate antimicrobial activity |
| 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | Different functional groups | Notable anticancer properties |
Q & A
Q. What are the established synthetic routes for 1-(2,5-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione, and what are the critical reaction conditions?
The compound is typically synthesized via Claisen-Schmidt condensation between 2,5-dimethylacetophenone and ethyl trifluoroacetate under alkaline conditions. Sodium methoxide in methanol is used as a base, with reflux conditions (24–48 hours) to drive the reaction to completion. Key steps include maintaining anhydrous conditions and precise stoichiometric ratios to minimize side products like enol tautomers .
Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks in its FTIR and NMR spectra?
- FTIR : Strong carbonyl (C=O) stretches at ~1613 cm⁻¹ and ~1720 cm⁻¹, CF₃ symmetric/asymmetric vibrations at 1199 cm⁻¹ and 1147 cm⁻¹, and aromatic C-H bending at ~1458 cm⁻¹ .
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and diketone protons (δ 6.0–6.2 ppm for enolic form, if present).
- ¹⁹F NMR : A singlet near δ -70 ppm for the CF₃ group .
Q. What are the primary applications of this compound in academic research?
It serves as:
- A fluorinated β-diketone ligand for metal complexation (e.g., Cu(I) in catalysis) .
- A fluorescent probe for monitoring cationic photopolymerization via hypsochromic spectral shifts (Δλ = 33 nm) .
- A precursor for trifluoromethyl-substituted heterocycles (e.g., pyrimidines with cardiorenal activity) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric equilibrium (keto-enol forms)?
Single-crystal X-ray diffraction (e.g., SHELX-refined structures) reveals symmetrical diketone geometry (C=O bond lengths ~1.21 Å), confirming the keto form predominance in the solid state. Enolization is suppressed due to steric hindrance from the 2,5-dimethylphenyl group and CF₃ electron-withdrawing effects .
Q. What experimental contradictions arise in studying its reactivity, and how can they be addressed?
Discrepancies in tautomer ratios between solution (NMR) and solid-state (XRD) analyses may occur. For example, enol content in solution can vary with solvent polarity (e.g., higher enolization in DMSO vs. CDCl₃). Controlled variable studies (solvent, temperature) and computational modeling (DFT) are recommended to reconcile data .
Q. What advanced catalytic methods improve the efficiency of its synthesis?
Alternative routes using Co(I)Pce catalysts enable HBr elimination from halogenated precursors, achieving higher regioselectivity (e.g., 85% yield with DBN as a base). This method avoids traditional Claisen-Schmidt limitations, such as prolonged reaction times .
Q. How does the compound interact with biological targets, and what structural features drive its bioactivity?
The trifluoromethyl group enhances lipophilicity and metabolic stability , making it a candidate for enzyme inhibition studies. For example, its pyrimidine derivatives inhibit mevalonic acid incorporation in cholesterol biosynthesis via competitive binding to HMG-CoA reductase .
Methodological Challenges and Solutions
Q. What environmental factors influence the compound’s stability during storage and experimentation?
Q. How can computational modeling predict its electronic properties for material science applications?
Density Functional Theory (DFT) calculates charge distribution (e.g., Mulliken charges on CF₃ and aryl groups) and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), guiding its use in optoelectronic materials .
Q. What strategies resolve conflicting data in synthetic yield optimization?
Discrepancies in reported yields (e.g., 65% vs. 94%) may stem from crystallization purity or reaction scaling. Recrystallization from isopropanol improves purity (>98%), while microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours .
Q. How does steric/electronic tuning of substituents affect regioselectivity in derivatization?
The 2,5-dimethyl group directs electrophilic substitution to the para position, while CF₃ withdraws electron density, favoring nucleophilic attack at the α-carbonyl position. For example, DBN-mediated elimination selectively generates 1,3-dienes without competing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
